N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine is a complex peptide compound with a molecular formula of C47H65N13O9 and a molecular weight of 956.1007 g/mol . This compound is notable for its intricate structure, which includes multiple amino acids linked together, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is often used for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and serine.
Reduction: This reaction can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H~2~O~2~), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Similar in structure but with different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: Another peptide with a similar backbone but different side chains.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
823233-53-0 |
---|---|
Molecular Formula |
C29H49N9O8 |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H49N9O8/c1-16(2)23(28(45)46)38-27(44)22(15-39)37-26(43)21(14-17-8-10-18(40)11-9-17)36-25(42)20(7-3-4-12-30)35-24(41)19(31)6-5-13-34-29(32)33/h8-11,16,19-23,39-40H,3-7,12-15,30-31H2,1-2H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,45,46)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
JETLJBLWLGGAKP-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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